molecular formula C6H4FN3 B13250122 5-Fluoropyrazolo[1,5-a]pyrimidine

5-Fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B13250122
M. Wt: 137.11 g/mol
InChI Key: ZHZSTWSVQWRDAI-UHFFFAOYSA-N
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Description

5-Fluoropyrazolo[1,5-a]pyrimidine is a high-value fluorinated heterocyclic compound that serves as a key synthetic intermediate and core scaffold in cutting-edge chemical and biological research. This purine analogue is recognized for its significant potential in medicinal chemistry and materials science. In cancer research , the pyrazolo[1,5-a]pyrimidine scaffold is a prominent structure in the development of potent protein kinase inhibitors (PKIs) for targeted therapy . Derivatives of this core structure have demonstrated mechanisms of action as ATP-competitive inhibitors, showing promise in targeting kinases such as EGFR, B-Raf, and MEK, which are critically implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . The incorporation of a fluorine atom at the 5-position is a strategic modification that can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial building block for structure-activity relationship (SAR) studies in oncology drug discovery . Beyond therapeutics, this compound is gaining traction in the field of optical materials and sensing . Pyrazolo[1,5-a]pyrimidine-based fluorophores are noted for their tunable photophysical properties, high quantum yields (up to 97% in solution), and good solid-state emission . These characteristics make the 5-fluoro derivative a valuable precursor for designing novel fluorescent dyes for applications in chemosensors, biological imaging, and optoelectronics . The synthetic utility of this compound is enhanced by modern, efficient methods such as microwave-assisted cyclocondensation and other green chemistry approaches, which allow for high reaction mass efficiency and reduced waste . Handling Note: This product is intended for research and laboratory use only by qualified professionals. It is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4FN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H

InChI Key

ZHZSTWSVQWRDAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoropyrazolo 1,5 a Pyrimidine and Its Analogues

Classical Cyclization and Condensation Reactions for Scaffold Assembly

The foundational approach to constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.govnih.gov This method offers a versatile and widely adopted route to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of the cyclization is a key aspect, often influenced by the substituents on the pyrazole (B372694) ring and the reaction conditions. nih.gov

A common strategy involves the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents, which, depending on the conditions, can lead to the formation of different isomers. nih.gov For instance, the condensation of 5-aminopyrazoles with β-keto esters is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines. researcher.life

Multicomponent Reaction Approaches to Pyrazolo[1,5-a]pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, offering efficiency and atom economy. nih.gov These reactions allow for the formation of the target molecule in a single step from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures. nih.govresearchgate.net

One notable three-component reaction involves the condensation of 3-amino-1H-pyrazoles, aldehydes, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through an initial Knoevenagel condensation or the formation of an imine intermediate, followed by a Michael addition and subsequent intramolecular cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents at various positions of the heterocyclic system. nih.gov

A regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines has been reported through the multicomponent reaction of arylaldehydes, Meldrum's acid, and an aminopyrazole. rsc.org The reaction proceeds via the initial Michael addition of the exocyclic amino group of the aminopyrazole to an arylidene Meldrum's acid intermediate, followed by ring closure. rsc.org

ReactantsCatalyst/SolventProductYield
Arylaldehydes, Meldrum's acid, AminopyrazoleEthanolDihydropyrazolo[1,5-a]pyrimidinesHigh
3-Amino-1H-pyrazoles, Aldehydes, MalononitrileNot specifiedSubstituted Pyrazolo[1,5-a]pyrimidinesN/A

Conventional One-Pot Synthetic Pathways

A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov This reaction involves the three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈). nih.gov The reaction proceeds through a cascade cyclization to form the pyrazolo[1,5-a]pyrimidine intermediate, followed by in situ oxidative halogenation. nih.gov This method is notable for its use of water as a solvent, aligning with the principles of green chemistry. nih.gov

Modern Catalytic Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

Modern synthetic chemistry has increasingly relied on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from these advancements, particularly in the realm of transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Mediated Processes)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core. ekb.eg Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been extensively used to introduce aryl, heteroaryl, and alkynyl groups, thereby enabling the synthesis of a vast library of derivatives with diverse biological activities. nih.govekb.eg

For instance, the Suzuki-Miyaura coupling of a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or ester is a common strategy. The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) has been reported, which can serve as a key intermediate for further functionalization. nih.gov The chlorine atom at the 7-position is generally more reactive towards nucleophilic substitution than the one at the 5-position, allowing for selective modifications. nih.gov

ReactantsCatalyst/ConditionsProductYield
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Morpholine (B109124)K₂CO₃, Acetone, RT4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94%
4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, Arylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, Reflux5-Aryl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine derivativesN/A

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for the synthesis and modification of heterocyclic compounds. This strategy avoids the pre-functionalization of starting materials, thus simplifying synthetic routes. For pyrazolo[1,5-a]pyrimidines, C-H functionalization has been employed to introduce various substituents at different positions of the core.

Palladium-catalyzed C-H activation has been utilized for the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines and 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines. mdpi.com The reactions are often carried out in solvents like hexafluoroisopropanol (HFIP), which has been shown to be effective for Pd-catalyzed C-H activation. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org For the synthesis of pyrazolo[1,5-a]pyrimidines, several green and sustainable methods have been developed.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov For example, the solvent-free reaction between β-enaminones and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C yields 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%). nih.gov

The use of deep eutectic solvents (DES) as environmentally benign reaction media has also been explored. researcher.life A method for the synthesis of dioxoisoindolin-pyrazolo-pyrimidines using a deep eutectic solvent derived from choline (B1196258) chloride and urea (B33335) has been reported, offering advantages such as high yields and simple work-up procedures. researcher.life

Furthermore, one-pot methodologies in aqueous media, such as the K₂S₂O₈-promoted synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, represent a significant step towards more sustainable synthetic protocols. nih.gov

Green Chemistry ApproachReactantsConditionsProductKey Advantage
Microwave-assisted, Solvent-freeβ-enaminones, 3-methyl-1H-pyrazol-5-amine180 °C7-Aryl-3-methylpyrazolo[1,5-a]pyrimidinesReduced reaction time, high yield
Deep Eutectic Solvents (DES)Hydrazinyl-pyrazolo-pyrimidine, AnhydridesCholine chloride:ureaDioxoisoindolin-pyrazolo-pyrimidinesBenign solvent, simple work-up
Aqueous MediaAminopyrazoles, Enaminones, Sodium halidesK₂S₂O₈, H₂O, 80 °C3-Halo-pyrazolo[1,5-a]pyrimidinesUse of water as a solvent

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of pyrazolo[1,5-a]pyrimidine derivatives. This technology significantly shortens reaction times and often improves yields compared to conventional heating methods. nih.govresearchgate.net For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation proceeds in minutes, whereas traditional heating can require several hours. nih.gov

The application of microwave irradiation facilitates rapid cyclization reactions by enhancing the reactivity of starting materials. nih.gov In one study, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by reacting β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C, achieving high yields of 88–96%. nih.gov Similarly, a library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was prepared in a three-step microwave-assisted sequence with a total reaction time of just one hour. byu.edu

The chemoselectivity of reactions can also be controlled by the choice of heating method. The condensation of isoflavones with 3-aminopyrazole (B16455) yields 5,6-diarylpyrazolo[1,5-a]pyrimidines when subjected to microwave irradiation, while conventional heating produces the 6,7-diaryl isomers. amazonaws.comnih.gov This highlights the unique advantages of microwave heating in directing reaction pathways.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product Starting Materials Conditions Reaction Time Yield Reference
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines β-enaminone, 3-methyl-1H-pyrazol-5-amine MWI, 180°C, 200W Not specified 88-96% nih.gov
Hybrid pyrazolo[1,5-a]pyrimidines–coumarin systems β-enaminone, 3-methyl-1H-pyrazol-5-amine Acetic acid, reflux 3 hours 80-87% nih.gov
3,6-Disubstituted pyrazolo[1,5-a]pyrimidines 4-Arylpyrazol-5-amine, 2-aryl-substituted malondialdehydes MWI, 120°C 20 minutes 20-93% byu.edu
5,6-Diarylpyrazolo[1,5-a]pyrimidines Isoflavone, 3-aminopyrazole MWI Not specified Excellent amazonaws.comnih.gov

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, solvent-free and aqueous reaction conditions have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. These methods reduce environmental impact by minimizing or eliminating the use of hazardous organic solvents.

Solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation is a key step in preparing β-enaminone precursors for pyrazolo[1,5-a]pyrimidines. nih.gov Subsequently, the reaction of these precursors with aminopyrazoles can also be conducted under solvent-free microwave conditions, generating methanol, dimethylamine, and water as recoverable by-products. nih.gov Another example involves the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

The use of water as a reaction medium has also proven effective. For the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water achieved nearly quantitative yields. nih.gov This approach is highly efficient and suitable for large-scale synthesis, demonstrating that water can facilitate both the formation of the heterocyclic core and subsequent oxidative halogenation. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The biological activity and physical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of selective functionalization strategies is crucial.

Introduction of Diverse Chemical Moieties to Enhance Structural Diversity

The pyrazolo[1,5-a]pyrimidine scaffold allows for structural modifications at multiple positions. Positions 2, 5, 6, and 7 can be functionalized during the ring-construction phase by selecting appropriately substituted precursors. nih.gov Post-synthesis functionalization, particularly at position 3, is also a common and effective strategy. nih.gov

Standard aromatic substitution reactions such as nitration, halogenation (e.g., bromination and iodination), and formylation have been successfully applied to the pyrazolo[1,5-a]pyrimidine core. nih.govjournalagent.com This allows for the introduction of a wide range of functional groups. For example, substituting the core with various electron-donating and electron-withdrawing groups at the 7-position has been explored to modulate the photophysical properties of these compounds. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are employed to introduce diverse functional groups, thereby enhancing structural diversity and biological activity. researchgate.net

Exploitation of Click Chemistry in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for the derivatization of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the straightforward linkage of the pyrimidine (B1678525) core to other molecular fragments.

A notable application involves the reaction of tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers, with terminal alkynes. beilstein-archives.org In a study, 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines reacted with various terminal acetylenes in the presence of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) to yield novel 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines in excellent yields (84–98%). beilstein-archives.org This method provides an efficient route to complex pyrimidine derivatives that would be difficult to access through other means.

Table 2: Click Chemistry Derivatization of Pyrimidine Precursors | Pyrimidine Precursor | Reagent | Product | Yield | Reference | | --- | --- | --- | --- | | 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | Terminal Acetylenes | 4-Aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine | 84-98% | beilstein-archives.org |

Synthetic Challenges and Methodological Innovations

Despite the advancements, challenges in the synthesis of pyrazolo[1,5-a]pyrimidines remain. One such challenge is the potential for thermal decomposition of sensitive functional groups under microwave conditions. For instance, certain coumarin-substituted derivatives were found to degrade at the high temperatures used in microwave-assisted synthesis, necessitating a return to conventional heating in acetic acid to obtain the desired products. nih.gov Another challenge arises from the use of certain starting materials, like enones, which can lead to mixtures of products or require harsh reaction conditions to achieve the desired aromatic pyrimidine ring. researchgate.net

Biological and Pharmacological Research of 5 Fluoropyrazolo 1,5 a Pyrimidine Derivatives

Comprehensive Exploration of Diverse Biological Activities in Research Models

Antineoplastic and Antiproliferative Activity Investigations (In Vitro and In Vivo Pre-Clinical Models)

While numerous studies highlight the anticancer and antiproliferative potential of the broader pyrazolo[1,5-a]pyrimidine (B1248293) class, specific data for 5-fluoro derivatives are scarce. Research often focuses on the inhibition of various protein kinases crucial for cancer cell growth and proliferation, such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and checkpoint kinase 1 (CHK1). nih.govnih.govnih.govmdpi.com

Some studies investigate "fluorinated" pyrazolo[1,5-a]pyrimidines, but this typically refers to derivatives containing a fluorophenyl group or a trifluoromethyl group at various positions, rather than a single fluorine atom at the 5-position. researchgate.net For instance, derivatives with a para-fluorophenyl group have been synthesized and evaluated for their anticancer activity against cell lines like MCF-7, HCT-116, and HepG2, with some showing potential as CDK2 inhibitors. Another study mentions that fluorine incorporation can be beneficial for the binding affinity of Trk inhibitors. nih.gov

Cellular Growth Inhibition and Apoptosis Induction Studies

There is a lack of specific published studies detailing the cellular growth inhibition or apoptosis-inducing capabilities of 5-Fluoropyrazolo[1,5-a]pyrimidine derivatives. While the general class of pyrazolo[1,5-a]pyrimidines is known to induce apoptosis and inhibit cell growth, specific experimental data, such as IC₅₀ values against cancer cell lines for 5-fluoro analogues, are not present in the reviewed literature. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis, but these are not the 5-fluoro substituted versions. mdpi.comrsc.org

Cell Cycle Modulation Assessments

Similarly, while many pyrazolo[1,5-a]pyrimidine derivatives are investigated as inhibitors of CDKs and other cell cycle-related kinases, leading to cell cycle arrest, specific assessments for 5-fluoro derivatives are not available. nih.govmdpi.comrsc.orgosti.gov Studies on related compounds show effects on the G2/M phase or S phase of the cell cycle, but this cannot be directly attributed to the 5-fluoro class. nih.govrsc.org

Anti-inflammatory Modulatory Research

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties. researchgate.netnih.gov However, specific research focusing on 5-fluoro derivatives in this context is absent from the available literature. Studies on related structures, such as pyrazolo[1,5-a]quinazolines, have identified compounds with anti-inflammatory activity, but these are structurally distinct from the requested compound class. mdpi.com

Antimicrobial and Antifungal Efficacy Assessments

A number of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains. eijppr.comnih.govnih.govmdpi.comresearchgate.netamazonaws.comnih.gov These studies report promising activity for the general scaffold. However, none of the available reports specifically investigate or provide efficacy data for this compound derivatives. It is important not to confuse this class with 5-fluorocytosine (B48100) or 5-fluorouridine, which are fluorinated pyrimidines but belong to a different chemical family and whose antifungal mechanisms are well-documented. mdpi.com

Other Emerging Biological Functions and Phenotypes

Research into the broader pyrazolo[1,5-a]pyrimidine family has revealed other potential biological activities, including antioxidant, anti-diabetic, and anti-Alzheimer's properties. johnshopkins.edu Furthermore, derivatives labeled with the fluorine-18 (B77423) isotope have been developed as PET imaging agents for visualizing tumors in vivo. mdpi.comdoaj.org This represents an emerging application for fluorinated pyrazolo[1,5-a]pyrimidines in diagnostics. However, these findings are not specific to compounds with a stable fluorine atom at the 5-position intended for therapeutic use.

Elucidation of Molecular Targets and Mechanisms of Action

Research into this compound derivatives has revealed their ability to interact with and inhibit various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Dysregulation of these kinases is a common feature in many diseases, particularly cancer, making them attractive therapeutic targets. nih.gov The following sections detail the inhibitory activities of these compounds against specific kinase families.

Identification and Characterization of Protein Kinase Inhibition Profiles

The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold for developing kinase inhibitors with high potency and selectivity. nih.gov Modifications to this core structure have led to the identification of compounds that target a range of kinases, including Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Casein Kinase 2 (CK2). nih.govrsc.org

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant inhibitory activity against the Tropomyosin Receptor Kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are key players in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. mdpi.com

Several studies have highlighted the potential of these compounds as potent Trk inhibitors. For instance, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives showed excellent enzymatic inhibition of TrkA, with compounds 8 and 9 each exhibiting an IC50 value of 1.7 nM. mdpi.com The presence of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position of the pyrazolo[1,5-a]pyrimidine ring was found to further enhance this inhibitory activity. mdpi.com

Macrocyclic derivatives have also been explored, with many exhibiting potent activity with IC50 values between 1 and 100 nM. mdpi.com Notably, compounds 23 and 24 , which are macrocyclic kinase inhibitors inspired by Repotrectinib, demonstrated potent inhibition of TrkA in KM12 cells with IC50 values of 0.1 nM and 0.2 nM, respectively. mdpi.com

Further research into second-generation Trk inhibitors has yielded compounds with high potency against both wild-type and mutant forms of TrkA. For example, compound 14h showed IC50 values of 1.40 nM and 1.80 nM against TrkA and the G595R mutant, respectively. ekb.eg Similarly, compound 14j displayed IC50 values of 0.86 nM and 6.92 nM against the same targets. ekb.eg

CompoundTargetIC50 (nM)
Compound 8TrkA1.7
Compound 9TrkA1.7
Compound 23TrkA (KM12 cells)0.1
Compound 24TrkA (KM12 cells)0.2
Compound 14hTrkA1.40
Compound 14hTrkA G595R1.80
Compound 14jTrkA0.86
Compound 14jTrkA G595R6.92

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a viable core for the development of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their abnormal activity is a hallmark of cancer. researchgate.net

A pyrazolo[1,5-a]pyrimidine derivative, BS-194 (4k) , was identified as a potent inhibitor of CDK2, CDK1, and CDK9 with IC50 values of 3 nM, 30 nM, and 90 nM, respectively. researchgate.net This compound demonstrated antiproliferative activity across a wide range of cancer cell lines. researchgate.net

More recent research has focused on developing dual inhibitors targeting both CDKs and other kinases. A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their dual inhibitory activity against CDK2 and TrkA. mdpi.com Compounds 6t and 6s from this series exhibited potent dual inhibition, with IC50 values against CDK2 of 0.09 µM and 0.23 µM, respectively. Compound 6s also showed an IC50 of 0.45 µM against TrkA. mdpi.com

CompoundTargetIC50
BS-194 (4k)CDK23 nM
BS-194 (4k)CDK130 nM
BS-194 (4k)CDK990 nM
Compound 6tCDK20.09 µM
Compound 6sCDK20.23 µM
Compound 6sTrkA0.45 µM

Pyrazolo[1,5-a]pyrimidine derivatives are also being investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers. nih.govnih.gov While specific data on this compound derivatives is emerging, related pyrazolo[3,4-d]pyrimidine compounds have shown significant EGFR inhibitory activity.

For instance, in a study of pyrazolo[3,4-d]pyrimidine derivatives, compounds 4 , 15 , and 16 displayed potent EGFR tyrosine kinase inhibition with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. mdpi.com These findings suggest that the broader pyrazolopyrimidine scaffold is a promising starting point for the development of effective EGFR inhibitors. Further research is needed to fully characterize the EGFR inhibitory profile of this compound derivatives.

CompoundTargetIC50 (µM)
Compound 4 (pyrazolo[3,4-d]pyrimidine)EGFR0.054
Compound 15 (pyrazolo[3,4-d]pyrimidine)EGFR0.135
Compound 16 (pyrazolo[3,4-d]pyrimidine)EGFR0.034

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common event in many cancers, particularly melanoma. rsc.org B-Raf kinase is a key component of this pathway, and pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of this kinase. rsc.org One study led to the identification of a lead compound with an IC50 of 0.027 μM against B-Raf.

While the inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf are well-documented, their activity against MEK kinase, another crucial component of the same pathway, is also an area of active investigation. nih.gov The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on MEK kinases are particularly relevant in the context of melanoma treatment. nih.gov However, detailed research findings and specific inhibitory data for this compound derivatives against MEK kinase are not yet widely available in the public domain.

CompoundTargetIC50 (µM)
Lead CompoundB-Raf0.027

Casein Kinase 2 (CK2) is a serine/threonine kinase that is involved in a wide range of cellular processes, and its dysregulation has been linked to cancer. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop highly selective inhibitors of CK2. rsc.org

Through optimization of this scaffold, including macrocyclization, a compound designated as IC20 (31) was developed. rsc.org This compound exhibited high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM. rsc.org In permeabilized cells, IC20 (31) showed potent inhibition of CK2α with an IC50 value of 8 nM.

CompoundTargetParameterValue (nM)
IC20 (31)CK2KD12
IC20 (31)CK2αIC508
Other Kinase Targets (e.g., PDE4, BCL6, DRAK1, Pim-1)

Beyond the more commonly studied kinases, derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated inhibitory activity against a range of other important kinase targets, highlighting the versatility of this scaffold. nih.govnih.govrsc.org

Phosphodiesterase 4 (PDE4): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn regulates various inflammatory pathways. mdpi.comnih.govencyclopedia.pub This mechanism is particularly relevant for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov Optimization of a pyrazolo[1,5-a]pyrimidine hit led to compounds with high in vitro activity, with IC50 values as low as 0.7 nM. nih.gov

B-Cell Lymphoma 6 (BCL6): The BCL6 protein is a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). researchgate.netnih.govnih.gov A pyrazolo[1,5-a]pyrimidine series of BCL6 binders was identified through fragment and virtual screening. researchgate.netnih.gov Through structure-based design, the binding affinity of these compounds was increased by a remarkable 100,000-fold. nih.gov These inhibitors function by disrupting the protein-protein interaction between BCL6 and its corepressors. researchgate.netnih.gov

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): As part of the "dark kinome," the cellular functions of DRAK1 are not fully understood, though it has been implicated in tumorigenesis. nih.gov Macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as highly selective and potent inhibitors of DRAK1, acting as type I inhibitors. nih.gov

Pim-1 Kinase: The Pim-1 kinase is a promising target in cancer therapy due to its role in cell growth and survival. nih.gov Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1. nih.govnih.gov Some derivatives have shown IC50 values in the nanomolar range and have demonstrated the ability to inhibit BAD phosphorylation in cell-based assays, a downstream event of Pim-1 activity. nih.gov

Ligand-Enzyme and Ligand-Receptor Interaction Dynamics

The interaction of this compound derivatives with their target enzymes is a key determinant of their inhibitory potency. The pyrazolo[1,5-a]pyrimidine core itself often plays a crucial role in binding to the hinge region of many kinase enzymes. researchgate.net

For instance, in the case of Pim-1 inhibitors, molecular docking studies have revealed that the N1 atom of the pyrazolo[1,5-a]pyrimidine ring can form a crucial hydrogen bond with the hinge region of the enzyme. nih.gov The stability of this binding is essential for potent inhibition. nih.gov Similarly, for BCL6 inhibitors, structure-based drug design has been instrumental in optimizing the interaction. This involved strategies such as displacing crystallographic water molecules and forming new ligand-protein interactions to significantly enhance binding affinity. researchgate.netnih.gov

Investigations into Downstream Cellular Signaling Pathways

The inhibition of kinases by this compound derivatives leads to the modulation of various downstream cellular signaling pathways, ultimately resulting in their observed biological effects.

Inhibition of PDE4, for example, leads to an increase in intracellular cAMP. nih.govmdpi.com This elevation in cAMP levels can interfere with the release and action of pro-inflammatory mediators, thereby regulating inflammatory responses. mdpi.comencyclopedia.pub

For BCL6 inhibitors, the disruption of the BCL6-corepressor interaction leads to the activation of BCL6 downstream target genes. nih.gov This can inhibit the growth of DLBCL cells and induce apoptosis. nih.gov

The inhibition of Pim-1 kinase by pyrazolo[1,5-a]pyrimidine derivatives has been shown to attenuate downstream signaling in cancer cells. nih.gov One of the key downstream effects is the inhibition of the phosphorylation of the pro-apoptotic protein BAD, which can promote cell survival. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The systematic exploration of structure-activity relationships (SAR) is crucial for the rational design of potent and selective kinase inhibitors based on the this compound scaffold. nih.govresearchgate.net

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system have a profound impact on the biological activity and selectivity of the resulting compounds. nih.govnih.gov

For Pim-1 inhibitors, SAR studies have shown that substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core with a trans-4-aminocyclohexanol (B47343) group can increase potency by as much as 100-fold. nih.gov In contrast, the introduction of an aryl group at the 3-position only led to a 10-fold increase in potency. nih.gov The exploration of various neutral functional groups at the terminal position of the 5-position substituent, such as hydroxyl, ether, and sulfone groups, has also been a key strategy to modulate activity and other properties like hERG inhibition. nih.gov

In the context of BCL6 binders, a macrocyclization strategy was employed to favor the bioactive conformation of the ligands, leading to a significant increase in binding affinity. researchgate.netnih.gov

The table below summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase, highlighting the effect of different substituents.

CompoundR1R2Pim-1 IC50 (nM)
7 Htrans-4-aminocyclohexyl27
9 4-fluorophenyltrans-4-hydroxycyclohexyl294
11 4-fluorophenyl4-hydroxybutyl>1000
12 4-fluorophenyl4-methoxybutyl>1000

Data sourced from a study on Pim-1 inhibitors. nih.gov

Identification of Key Structural Determinants for Molecular Recognition

Through extensive SAR studies and molecular modeling, key structural features essential for molecular recognition have been identified. The pyrazolo[1,5-a]pyrimidine scaffold itself is a critical pharmacophore that often interacts with the hinge region of the target kinase. researchgate.netmdpi.com

For many kinase inhibitors based on this scaffold, a hydrogen bond between the N1 atom of the pyrazole (B372694) ring and a backbone amide of the kinase hinge region is a conserved and crucial interaction. nih.gov The substituents at various positions then serve to occupy specific pockets within the active site, enhancing both potency and selectivity.

For example, in the development of PDE4 inhibitors, modeling studies based on known crystal structures have shown the importance of the overlay of a carboxamide, an aryl moiety, and a sulfone group for optimal binding. nih.gov

Rational Design Principles for Enhanced Biological Profiles

The insights gained from SAR and molecular modeling studies have led to the formulation of rational design principles for the development of pyrazolo[1,5-a]pyrimidine-based inhibitors with improved biological profiles.

A key principle is the use of the pyrazolo[1,5-a]pyrimidine core as a template for designing inhibitors that target the ATP-binding site of kinases. ekb.eg The strategic introduction of substituents at different positions allows for the fine-tuning of interactions with the target kinase, leading to increased potency and selectivity.

For instance, the introduction of a morpholine (B109124) group at a specific position in Trk inhibitors improved selectivity by reducing off-target effects. mdpi.com Similarly, the incorporation of fluorine has been shown to enhance interactions with specific amino acid residues, thereby increasing potency. mdpi.com The rational design of these compounds also involves optimizing their physicochemical properties to improve their pharmacokinetic profiles. mdpi.com

Computational and Theoretical Investigations of 5 Fluoropyrazolo 1,5 a Pyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. For 5-Fluoropyrazolo[1,5-a]pyrimidine derivatives, this technique has been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Researchers have employed molecular docking to investigate the binding modes of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against a range of protein targets. For instance, in the pursuit of novel anticancer agents, docking studies have been conducted on Cyclin-Dependent Kinase 2 (CDK2). ekb.egekb.eg These studies revealed that the pyrazolo[1,5-a]pyrimidine scaffold can effectively occupy the ATP-binding site of CDK2. ekb.egmdpi.com The free amino group in some derivatives is predicted to form crucial hydrogen bonds with the essential amino acid Leu83 in the phosphate-binding area. ekb.eg Furthermore, the isosteric replacement of a benzyl (B1604629) group with a para-fluorophenyl group has been shown to maintain hydrophobic interactions within the active site, highlighting the favorable contribution of the fluorine atom. ekb.eg

In another study focused on dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TrkA), molecular docking simulations showed that the synthesized pyrazolo[1,5-a]pyrimidine derivatives adopt binding modes similar to known inhibitors. mdpi.com Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine core was observed to form a hydrogen bond with the hinge region residue Met592 of TrkA. mdpi.com

Furthermore, docking studies have been utilized to explore the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of other kinases, such as phosphoinositide 3-kinase δ (PI3Kδ). nih.govnih.gov These simulations have guided the design of selective inhibitors by identifying key interactions, such as the hydrogen bond between the morpholine (B109124) oxygen and Val-828 in the hinge region. nih.gov The introduction of a fluorine atom can enhance these interactions and contribute to improved selectivity. mdpi.com

The table below summarizes the results of selected molecular docking studies involving pyrazolo[1,5-a]pyrimidine derivatives.

Target ProteinKey Interacting ResiduesDerivative TypeReference
CDK2Leu832-aminopyrazolo[1,5-a]pyrimidines ekb.eg
TrkAMet592Picolinamide-substituted pyrazolo[1,5-a]pyrimidines mdpi.com
PI3KδVal-828, Trp-760Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine nih.govnih.gov
InhA-Pyrazolo[1,5-a]pyrimidine analogues nih.gov
14-alpha demethylase-Substituted pyrazolo[1,5-a]pyrimidines nih.gov

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the binding pose and observe conformational changes over time.

MD simulations have been employed to validate the docking results of pyrazolo[1,5-a]pyrimidine derivatives and to gain deeper insights into their binding mechanisms. For example, in the study of InhA inhibitors, MD simulations could be used to confirm the stability of the docked pyrazolo[1,5-a]pyrimidine analogues within the enzyme's active site. nih.gov These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for maintaining a stable binding interaction.

The structural rigidity of the pyrazolo[1,5-a]pyrimidine core, a fused, planar N-heterocyclic system, is a key feature that influences its binding properties. nih.govnih.gov However, substitutions at various positions can introduce conformational flexibility. MD simulations can explore the conformational landscape of these derivatives, identifying the most energetically favorable conformations for receptor binding. For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed two conformational polymorphs, highlighting the influence of molecular packing on conformation. mdpi.com While this study was not on the [1,5-a] isomer, it underscores the importance of conformational analysis for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to identify the key structural features that govern their potency.

QSAR studies have been successfully applied to pyrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine derivatives to guide the design of more potent inhibitors. For example, a 2D-QSAR study on a series of 42 pyrazolo[3,4-d]pyrimidine derivatives as c-Src inhibitors provided valuable insights into the structural requirements for their activity. aip.org The models generated from this study could help in designing new compounds with improved inhibitory potential.

In another study, QSAR and molecular docking were used to explore the structural requirements of anticancer pyrazolo[1,5-a]pyrimidines as potent Pim-1/2 kinase inhibitors. researchgate.net The developed QSAR models helped in understanding the influence of various substitutions on the pyrazolo[1,5-a]pyrimidine scaffold on their kinase inhibitory activity. researchgate.net

The general approach in QSAR involves selecting a set of molecules with known activities, calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and then using statistical methods to build a mathematical model that relates these descriptors to the activity. The predictive power of the QSAR model is then validated using a test set of compounds.

Fragment-Based Drug Design (FBDD) and De Novo Design Approaches

Fragment-Based Drug Design (FBDD) and de novo design are innovative computational strategies for discovering novel drug candidates. FBDD involves identifying small, low-affinity fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. De novo design, on the other hand, involves building a novel ligand molecule from scratch within the active site of the target.

The pyrazolo[1,5-a]pyrimidine scaffold is an excellent starting point for both FBDD and de novo design approaches due to its synthetic tractability and its ability to serve as a core for building more complex molecules. nih.gov For example, in the development of highly selective DPP-4 inhibitors, a scaffold hopping and fragment-based drug design strategy was employed, starting from a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.gov This led to the discovery of a potent inhibitor with significantly reduced cytotoxicity. nih.gov

Similarly, de novo design algorithms can be used to generate novel pyrazolo[1,5-a]pyrimidine derivatives with optimized binding interactions. These programs can explore a vast chemical space and propose structures that are predicted to have high affinity and selectivity for the target.

Computational Analysis of Conformational Landscapes and Stereoelectronic Properties

The conformational landscape and stereoelectronic properties of this compound derivatives are critical determinants of their biological activity. Computational methods provide a powerful means to investigate these properties in detail.

Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to analyze the electronic structure of these compounds. For instance, a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores utilized DFT and Time-Dependent DFT (TD-DFT) calculations to understand their optical properties. nih.govrsc.org These calculations revealed that the electronic properties, and thus the absorption and emission behaviors, are highly dependent on the nature and position of the substituents. nih.gov

Furthermore, computational analysis can shed light on the conformational preferences of substituted pyrazolo[1,5-a]pyrimidines. A study on the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines showed that the reduction of the pyrimidine (B1678525) ring can lead to geometric isomers with significantly different conformational labilities. mdpi.com Understanding these conformational dynamics is crucial for designing molecules that can adapt to the binding site of a target protein. mdpi.com

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has become an indispensable tool in the early stages of drug discovery.

For this compound, virtual screening can be used to identify novel analogues with improved biological activity. One common approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. In a study to identify novel InhA inhibitors, a pharmacophore model was generated from known inhibitors and used to screen databases for new hit molecules, which included pyrazolo[1,5-a]pyrimidine analogues. nih.gov

Another powerful technique is homology model-based high-throughput virtual screening. This was successfully used to identify pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org

Inverse virtual screening is another valuable approach where a specific ligand is screened against a library of protein targets to identify its potential biological targets. researchgate.neteijppr.com This has been applied to new pyrazolo[1,5-a]pyrimidine derivatives to explore their efficacy against various proteins. researchgate.neteijppr.com

The table below provides an overview of different virtual screening methodologies applied to the pyrazolo[1,5-a]pyrimidine scaffold.

Screening MethodologyTarget/ApplicationDatabase ScreenedReference
Pharmacophore-based virtual screeningInhA inhibitorsZINC and Maybridge nih.gov
Homology model-based high-throughput virtual screeningAryl hydrocarbon receptor (AHR) antagonists- rsc.org
Inverse virtual screeningMalarial processesProtein library researchgate.neteijppr.com

Advanced Analytical and Characterization Methodologies in Research of 5 Fluoropyrazolo 1,5 a Pyrimidine

Comprehensive Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. For 5-Fluoropyrazolo[1,5-a]pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, is essential for a complete assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the heterocyclic core. Based on studies of related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the chemical shifts of the protons are influenced by the electronic effects of the nitrogen atoms and the fluorine substituent. The fluorine atom at position 5 will exert a through-space and through-bond electronic effect, influencing the chemical shifts of neighboring protons, particularly H-6 and H-7. Furthermore, scalar coupling (J-coupling) between adjacent protons and between protons and the fluorine atom will provide crucial information about the connectivity. For instance, the H-6 proton is expected to show coupling to both H-7 and the ¹⁹F nucleus at position 5.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine ring are indicative of their electronic environment. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shift of C-5 will be significantly shifted to a lower field (deshielded) due to the high electronegativity of fluorine. The other carbon atoms in the ring will also experience smaller, long-range C-F couplings.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic heterocyclic system. Coupling of the ¹⁹F nucleus to adjacent protons (H-6) will result in a splitting of the fluorine signal, providing further confirmation of the substitution pattern.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY experiments would reveal the correlation between coupled protons, for example, between H-6 and H-7.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of each protonated carbon.

A comprehensive NMR analysis of this compound would yield a detailed map of its molecular structure, as illustrated by the expected data in the table below.

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HH-28.0 - 8.5s-
¹HH-36.7 - 7.2dJ(H3-H2)
¹HH-67.0 - 7.5ddJ(H6-H7), J(H6-F5)
¹HH-78.5 - 9.0dJ(H7-H6)
¹³CC-2145 - 150dJ(C2-H2)
¹³CC-3100 - 105dJ(C3-H3)
¹³CC-3a148 - 152s-
¹³CC-5155 - 165d¹J(C5-F5)
¹³CC-6110 - 115dJ(C6-H6), ²J(C6-F5)
¹³CC-7140 - 145dJ(C7-H7)
¹³CC-8a145 - 150s-
¹⁹FF-5-110 to -130dJ(F5-H6)

Table 1. Predicted NMR Spectroscopic Data for this compound. Note: These are predicted values based on known data for related pyrazolo[1,5-a]pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its elemental composition.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. For pyrazolo[1,5-a]pyrimidines, characteristic fragmentation pathways involve the cleavage of the pyrimidine (B1678525) and pyrazole (B372694) rings. The presence of the fluorine atom will influence the fragmentation pattern, and fragments containing fluorine will be readily identifiable by their characteristic mass.

Expected Fragmentation Pattern:

Molecular Ion (M⁺˙): The most intense peak in the high-mass region, corresponding to the intact molecule.

Loss of HCN: A common fragmentation pathway for pyrimidine-containing heterocycles.

Loss of N₂: Cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule.

Fragments containing Fluorine: The presence of fluorine can be confirmed by ions that have masses consistent with fluorine-containing fragments.

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺˙Intact Molecule137.04
[M - HCN]⁺˙Loss of hydrogen cyanide110.03
[M - N₂]⁺˙Loss of nitrogen gas109.04
[C₅H₃F]⁺˙Fluorinated pyridine-like fragment96.02

Table 2. Predicted Mass Spectrometry Fragmentation Data for this compound. Note: These are predicted m/z values. Actual fragmentation patterns may vary depending on the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-H, C=C, C=N, and C-F bonds.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the region of 1000-1300 cm⁻¹. The exact position can provide information about the electronic environment of the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the structure of the molecule and the solvent used. The introduction of a fluorine atom at position 5 is expected to cause a slight shift in the absorption bands compared to the unsubstituted parent compound due to its electronic effects. Studies on substituted pyrazolo[1,5-a]pyrimidines have shown that the main absorption bands typically appear between 340-440 nm, which can be attributed to an intramolecular charge transfer process. chemicalbook.com

Chromatographic Methods for Purification, Purity Assessment, and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical RP-HPLC method for the analysis of pyrimidine derivatives would involve a C18 column with a gradient elution system. nih.gov The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. HPLC is used to:

Monitor reaction progress: To determine the extent of a chemical reaction.

Assess purity: To determine the percentage purity of the synthesized compound.

Purify the compound: Preparative HPLC can be used to isolate the pure compound from a reaction mixture.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., ~254 nm or ~350 nm)
Injection Volume 10 µL

Table 3. Representative HPLC Method Parameters for the Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used for both qualitative and quantitative analysis.

In GC, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. GC-MS is particularly useful for:

Identifying impurities: The high sensitivity of GC-MS allows for the detection and identification of minor impurities in a sample.

Confirming compound identity: The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the target compound.

For less volatile pyrimidine derivatives, a derivatization step, such as silylation, may be necessary to increase their volatility for GC analysis.

X-ray Crystallography for Elucidating Solid-State Structures and Ligand-Protein Co-crystal Structures

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives, this methodology provides invaluable insights into their molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern their crystal packing. Furthermore, in the realm of medicinal chemistry, co-crystallography of these compounds with their biological targets, such as protein kinases, is instrumental in understanding their mechanism of action and in guiding rational drug design.

Solid-State Structural Analysis

The analysis of single crystals of this compound and its analogues via X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles. This data confirms the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system, a characteristic feature of this heterocyclic family. nih.gov The crystal packing of these compounds is often dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions.

A representative table of crystallographic data for a pyrazolo[1,5-a]pyrimidine derivative is presented below to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

Ligand-Protein Co-crystal Structures

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of potent protein kinase inhibitors. nih.govrsc.org X-ray crystallography of co-crystals formed between these inhibitors and their target kinases provides a detailed snapshot of the binding mode at the atomic level. This information is critical for structure-activity relationship (SAR) studies and for the optimization of lead compounds. nih.gov

These co-crystal structures typically reveal that pyrazolo[1,5-a]pyrimidine derivatives bind to the ATP-binding site of protein kinases, acting as ATP-competitive inhibitors. nih.gov The nitrogen atoms of the pyrazole and pyrimidine rings often form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region of the kinase. The substituents on the pyrazolo[1,5-a]pyrimidine core can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The detailed interactions observed in these co-crystal structures, such as the specific hydrogen bonds and van der Waals contacts, are instrumental for the design of new analogues with improved pharmacological profiles.

Below is an example of the kind of data that can be extracted from a ligand-protein co-crystal structure involving a pyrazolo[1,5-a]pyrimidine-based inhibitor.

Compound Reference Table

Challenges, Limitations, and Future Research Trajectories for 5 Fluoropyrazolo 1,5 a Pyrimidine

Addressing Synthetic Scalability and Yield Optimization Challenges

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, while versatile, is not without its difficulties, particularly concerning scalability and yield. nih.govnih.gov A primary and frequently utilized method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov However, this reaction can be sensitive to the steric and electronic properties of the reactants, which can significantly impact product yields and selectivity. nih.gov For instance, the use of arylketoesters as substrates can be challenging due to the lower electrophilicity of the carbonyl group. mdpi.com

Optimizing reaction conditions such as temperature, pH, and catalyst choice is crucial for maximizing yields and ensuring the desired regioselectivity. nih.gov Researchers have explored various strategies to overcome these limitations. The use of microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields. mdpi.com Furthermore, multicomponent reactions, sometimes catalyzed by transition metals like rhodium, offer a pathway to highly substituted pyrazolo[1,5-a]pyrimidines in a single step, although these can present challenges with enolizable aldehydes. mdpi.com For halogenated derivatives, protocols using water as a solvent have proven highly efficient and suitable for larger-scale synthesis. nih.gov However, the introduction of the fluorine atom at a late stage often requires specialized and sometimes harsh fluorinating agents, which can complicate purification and scale-up efforts. rsc.org Future work must focus on developing more robust, efficient, and scalable synthetic routes that are amenable to good manufacturing practices (GMP) and can provide significant quantities of 5-fluoropyrazolo[1,5-a]pyrimidine for extensive pre-clinical and clinical evaluation. mdpi.com

Strategies for Improving Molecular Selectivity and Minimizing Off-Target Interactions

A critical challenge in the development of kinase inhibitors, a major application for the pyrazolo[1,5-a]pyrimidine scaffold, is achieving high selectivity for the target kinase to avoid off-target effects and associated toxicities. rsc.org The introduction of a fluorine atom can modulate the electronic environment of the heterocyclic core, potentially enhancing binding affinity and selectivity. For example, in studies on Tropomyosin receptor kinase (Trk) inhibitors, fluorine incorporation was found to enhance interactions with specific amino acid residues like Asn655. mdpi.com

Structure-activity relationship (SAR) studies are paramount in guiding the optimization of selectivity. Key strategies include:

Scaffold Hopping and Fragment-Based Design: As demonstrated in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, moving from a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to a pyrazolo[1,5-a]pyrimidine core, combined with fragment-based design, led to inhibitors with remarkable selectivity (>2000-fold) over related enzymes like DPP-8 and DPP-9. nih.govxjtlu.edu.cn

Targeted Substituent Modification: The addition of specific functional groups at various positions on the pyrazolo[1,5-a]pyrimidine ring can steer selectivity. Adding a morpholine (B109124) group to a Trk inhibitor was shown to improve selectivity by mitigating off-target effects. mdpi.com Similarly, in the development of Pim-1 kinase inhibitors, replacing a basic amine moiety with neutral functional groups like hydroxyls, ethers, or sulfones successfully eliminated potent inhibition of the hERG potassium channel, a common off-target liability. nih.gov

Dual-Target Inhibition: In some cases, the goal is controlled polypharmacology. Pyrazolo[1,5-a]pyrimidine derivatives have been intentionally designed as dual inhibitors, for example, targeting both CDK2 and TRKA kinases, which may offer improved anticancer efficacy and reduce the likelihood of drug resistance. nih.govmdpi.com

Future efforts will need to systematically explore the substitution patterns around the this compound core to fine-tune interactions within the target's binding site while minimizing engagement with anti-targets.

Enhancing Biological Potency and Efficacy in Pre-Clinical Models

Achieving high potency is a central goal of drug discovery. The fluorine atom in this compound can contribute to enhanced potency through favorable electrostatic interactions and by improving metabolic stability. tandfonline.com Optimization of the scaffold has led to dramatic improvements in potency. For instance, structural modifications of a pyrazolo[1,5-a]pyrimidine-based DPP-4 inhibitor increased its activity 25- to 40-fold, resulting in a compound with an IC₅₀ of 2 nM. nih.gov

Systematic optimization of substituents is the primary strategy for enhancing potency. Studies on Pim-1 inhibitors revealed that while substitutions at the 3-position of the pyrazolo[1,5-a]pyrimidine core increased potency by about 10-fold, installing a trans-4-aminocyclohexanol (B47343) group at the 5-position boosted potency by 100-fold, highlighting the differential importance of substitution sites. nih.gov In pre-clinical models, optimized pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant efficacy, such as reducing glucose excursion in diabetic mice and improving corneal erosion in a mouse model of dry eye disease. nih.govnih.gov

Table 1: Potency of Various Pyrazolo[1,5-a]pyrimidine Derivatives
Compound SeriesTargetLead Compound IC₅₀Optimized Compound IC₅₀Reference
DPP-4 InhibitorsDPP-449 nM2 nM nih.gov
Pim-1 InhibitorsPim-145 nM27 nM nih.gov
AHR AntagonistsAHR650 nM31 nM rsc.org
TrkA InhibitorsTrkANot Specified1.7 nM mdpi.com

Future research on this compound will involve extensive in vitro and in vivo testing to confirm that enhanced enzymatic or cellular potency translates into meaningful therapeutic efficacy in relevant disease models.

Exploration of Novel Mechanistic Paradigms and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, demonstrating activity against a wide array of biological targets. nih.gov This versatility opens up numerous avenues for the therapeutic application of 5-fluoro derivatives. Beyond their well-established role as kinase inhibitors (e.g., for Trk, CDK, Pim-1, EGFR), research has expanded into several novel areas. nih.govrsc.orgmdpi.com

New applications and mechanisms include:

Metabolic Diseases: Potent and highly selective inhibitors of DPP-4 have been developed for the treatment of type 2 diabetes. nih.govxjtlu.edu.cn

Ophthalmology: CFTR activators based on this scaffold have been optimized to treat dry eye disease by stimulating fluid secretion on the ocular surface. nih.gov

Oncology: Novel applications in cancer therapy are emerging, such as the development of dual CDK2/TRKA inhibitors and agents that can reverse P-glycoprotein (ABCB1)-mediated multidrug resistance, a major cause of chemotherapy failure. mdpi.comnih.gov

Immunology and Inflammation: Derivatives have been identified as aryl hydrocarbon receptor (AHR) antagonists, a promising target in cancer immunology, and as inhibitors of enzymes like 15-lipoxygenase (15-LOX) for anti-inflammatory purposes. rsc.orgarabjchem.org

The exploration of this compound in these and other disease contexts could uncover unique therapeutic profiles, where the fluorine atom contributes to improved drug-like properties such as bioavailability and metabolic stability. mdpi.com

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research is crucial for accelerating the development of this compound-based therapeutics. In silico techniques are widely used to guide the design and optimization process.

Key computational approaches include:

Molecular Docking: This technique is routinely used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active site of a target protein. nih.govmdpi.comekb.eg It helps rationalize structure-activity relationships and guides the design of new analogs with improved affinity and selectivity. nih.govekb.eg

Virtual Screening: Homology model-based high-throughput virtual screening has been successfully employed to identify novel pyrazolo[1,5-a]pyrimidine-based hits from large compound libraries, as was the case in the discovery of new AHR antagonists. rsc.org

ADME/T Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new designs. bohrium.com This allows chemists to prioritize compounds with more favorable drug-like properties for synthesis, saving time and resources. ekb.eg

Quantum Mechanics: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to understand the electronic structure and photophysical properties of these compounds, which is particularly relevant for their application as fluorescent probes. nih.govrsc.org

Integrating these computational tools allows for a more rational, hypothesis-driven approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally and shortening the timeline for lead optimization.

Emerging Research Frontiers in Medicinal Chemistry for Fluorinated Heterocycles

The field of fluorinated heterocycles, including this compound, is a dynamic area of medicinal chemistry. The introduction of fluorine is a key strategy for modulating the physicochemical and biological properties of drug candidates, such as metabolic stability, bioavailability, and binding affinity. tandfonline.comtandfonline.com The growing number of FDA-approved drugs containing fluorinated heterocyclic moieties attests to the success of this approach. mdpi.comresearchgate.net

Emerging frontiers that will impact the future of this compound research include:

Advanced Fluorination Methods: A significant challenge remains the development of mild, efficient, and site-selective methods for introducing fluorine atoms, especially in the late stages of a synthetic sequence. rsc.org Advances in metal-catalyzed fluorination are a promising area of research. rsc.org

Targeting New Biological Space: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold will continue to be exploited to design inhibitors for novel and challenging drug targets. nih.gov

Environmental Sustainability: As the use of fluorinated pharmaceuticals grows, there is an increasing need to understand their environmental fate and to develop sustainable manufacturing processes and methods for their removal from wastewater. tandfonline.com

Diagnostic Applications: The unique properties of fluorine (specifically ¹⁸F) make fluorinated heterocycles valuable as imaging agents for Positron Emission Tomography (PET), a frontier that could be explored for this compound derivatives. mdpi.com

Continued innovation in these areas will be essential to fully realize the therapeutic potential of this compound and other fluorinated heterocycles in the future.

Q & A

Q. What are the foundational synthetic routes for preparing 5-fluoropyrazolo[1,5-a]pyrimidine derivatives?

The most common methods involve cyclization reactions between 5-aminopyrazoles and fluorinated β-enaminones or acetylenic esters. For example:

  • One-pot synthesis : A regioselective approach using catalysts like KHSO₄ under aqueous conditions or microwave irradiation achieves high yields (67–93%) .
  • Condensation reactions : Hydrazine hydrate reacts with enamines to form either cyanopyrazoles or aminopyrazoles, depending on reaction conditions (e.g., solvent, temperature) .
    Key validation : Monitor regioselectivity via NMR and HPLC, and confirm purity using elemental analysis and HRMS .

Q. What safety protocols are critical when handling fluorinated pyrazolo[1,5-a]pyrimidines?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact with toxic intermediates .
  • Waste management : Segregate fluorinated waste and use licensed disposal services to prevent environmental contamination .
  • Ventilation : Perform reactions in fume hoods or gloveboxes when volatile fluorinated compounds (e.g., trifluoromethyl reagents) are involved .

Q. How are 5-fluoropyrazolo[1,5-a]pyrimidines initially screened for biological activity?

  • Antiproliferative assays : Use cell lines (e.g., HeLa, SiHa) for IC₅₀ determination via MTT assays. For example, anthranilamide conjugates showed G1/G2-M cell cycle arrest in cervical cancer models .
  • Enzyme inhibition : Screen against kinases (e.g., CDK2, Pim-1) using fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

  • Catalyst optimization : Novel catalysts (e.g., Pd-based systems) improve regioselectivity in CH arylation reactions at positions 3, 5, or 7 .
  • Ultrasound-assisted synthesis : Enhances reaction efficiency and selectivity by reducing side products (e.g., KHSO₄-mediated reactions in aqueous media) .
    Data analysis : Compare HPLC retention times and HRMS fragmentation patterns to distinguish regioisomers .

Q. What mechanistic insights explain the antitumor activity of fluorinated pyrazolo[1,5-a]pyrimidine conjugates?

  • p53 activation : Immunoblotting confirms nuclear translocation of p53 and upregulation of pro-apoptotic genes (BAX, p21) in cervical cancer cells .
  • Mitochondrial apoptosis : Flow cytometry and caspase-3 assays validate mitochondrial membrane depolarization and PARP cleavage .
    Advanced validation : Use siRNA knockdown of p53 to confirm target specificity in rescue experiments .

Q. How can computational methods optimize fluorophore design in pyrazolo[1,5-a]pyrimidine derivatives?

  • TD-DFT calculations : Predict absorption/emission wavelengths by analyzing HOMO-LUMO gaps. For example, electron-donating groups (EDGs) at position 7 enhance quantum yields (e.g., 4g: ΦF = 0.63 in THF) .
  • Solvatochromism studies : Apply Lippert-Mataga plots to quantify dipole moment changes (Δμ) between ground and excited states (e.g., 4g: Δμ = 19.0 D) .

Q. How are contradictions in reaction outcomes resolved (e.g., cyanopyrazole vs. aminopyrazole formation)?

  • Condition-dependent pathways : Vary solvent polarity (e.g., DMF vs. ethanol) and temperature to control product distribution. For example, hydrazine hydrate in polar solvents favors aminopyrazoles, while nonpolar media yield cyanopyrazoles .
  • Mechanistic probes : Use isotopic labeling (¹⁵N) or in situ IR spectroscopy to track intermediate formation .

Q. What strategies improve reaction mass efficiency (RME) in green synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and solvent use. Pyrazolo[1,5-a]pyrimidines achieve RME values of 40–53%, outperforming BODIPY derivatives (1.3–17.9%) .
  • Solvent-free protocols : Condensation of β-enaminones with 5-aminopyrazoles under microwave irradiation minimizes waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.